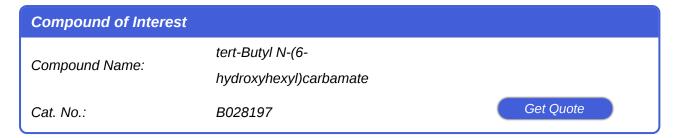


key functional groups in tert-Butyl N-(6hydroxyhexyl)carbamate

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An In-depth Technical Guide to **tert-Butyl N-(6-hydroxyhexyl)carbamate**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Tert-Butyl N-(6-hydroxyhexyl)carbamate, also known as 6-(Boc-amino)-1-hexanol, is a bifunctional organic compound widely utilized in organic synthesis and medicinal chemistry.[1] [2] Its structure incorporates a terminal hydroxyl group and a carbamate-protected amino group, making it an essential building block and linker molecule in the synthesis of complex chemical entities, including pharmacologically active agents. This guide provides a detailed overview of its key functional groups, physicochemical properties, synthesis protocols, and its strategic application in modern drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Key Functional Groups and Chemical Structure

The utility of **tert-Butyl N-(6-hydroxyhexyl)carbamate** stems from the distinct reactivity of its three primary functional components, which can be selectively addressed in multi-step synthetic sequences. The IUPAC name for this compound is **tert-butyl N-(6-hydroxyhexyl)carbamate**.[3][4]

• tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common protecting groups for amines in organic synthesis. It is stable under a wide range of reaction conditions,



including those involving bases and many nucleophiles, but can be readily removed under anhydrous acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in dioxane).[5] This allows for the selective deprotection of the amine for subsequent reactions.

- Carbamate Group: This functional group links the Boc protecting group to the hexylamine backbone. It is generally stable, providing a robust connection that withstands various synthetic transformations.
- Primary Hydroxyl Group (-OH): The terminal primary alcohol is a versatile functional handle.
 It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution, or used in esterification and etherification reactions.

The presence of these orthogonally protected or reactive groups makes this molecule a valuable linker for conjugating different molecular fragments.

Caption: Chemical structure of **tert-Butyl N-(6-hydroxyhexyl)carbamate** with key functional groups highlighted.

Physicochemical and Computed Properties

A summary of the key properties for **tert-Butyl N-(6-hydroxyhexyl)carbamate** is provided below. These properties are crucial for assessing its behavior in various solvents and reaction conditions.



Property	Value	Reference
Molecular Formula	C11H23NO3	[3]
Molecular Weight	217.31 g/mol	[3]
IUPAC Name	tert-butyl N-(6- hydroxyhexyl)carbamate	[3]
CAS Number	75937-12-1	[3]
Appearance	Light Yellow Oil or Pale Solid	[1][6]
Melting Point	36-37 °C	[1]
Boiling Point	333.8 °C at 760 mmHg	[4]
SMILES	CC(C)(C)OC(=O)NCCCCCCO	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	8	[3]

Role in Drug Development: A Bifunctional Linker

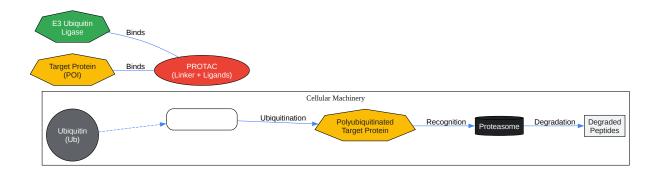
Bifunctional molecules like **tert-Butyl N-(6-hydroxyhexyl)carbamate** are instrumental in modern drug discovery, especially in the development of PROTACs.[7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

The linker component is critical for a PROTAC's efficacy. The hexyl chain of **tert-Butyl N-(6-hydroxyhexyl)carbamate** provides a flexible spacer to connect the target-binding moiety and the E3 ligase ligand, allowing for the proper orientation required to form a stable and productive ternary complex.[7] The synthetic strategy typically involves:

Reacting the hydroxyl group with a molecule that binds the target protein.



- · Deprotecting the Boc-amine.
- Coupling the newly freed amine with a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL).



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Caption: Mechanism of action for a PROTAC, which relies on a linker to form a ternary complex.

Experimental Protocols Synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate

This protocol describes the synthesis of the title compound from 6-amino-1-hexanol and di-tert-butyl dicarbonate (Boc_2O).[1]

Materials:

• 6-amino-1-hexanol (50 g, 0.43 mol)

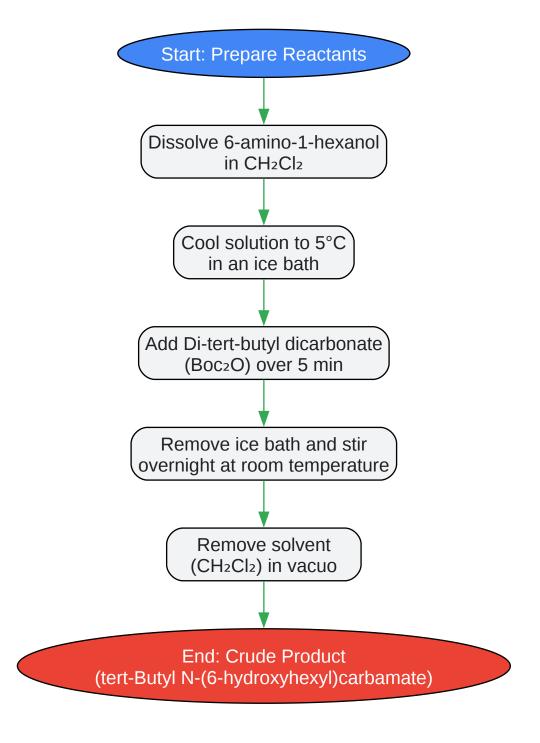


- Di-tert-butyl dicarbonate (93.1 g, 0.43 mol)
- Methylene chloride (CH₂Cl₂) (350 mL)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Rotary evaporator

Procedure:

- A solution of 50 g (0.43 mole) of 6-amino-1-hexanol in 350 mL of methylene chloride is prepared in a round-bottom flask.[1]
- The flask is chilled in an ice bath to 5 °C with stirring.[1]
- Di-tert-butyl dicarbonate (98 mL, 93.1 g, 0.43 mole) is added to the solution over a period of 5 minutes.[1]
- The ice bath is removed, and the reaction mixture is stirred at room temperature overnight. [1]
- After stirring is complete, the solvent is removed in vacuo using a rotary evaporator.[1]
- The resulting crude product is a pale solid with a melting point of 36-37 °C. The typical crude yield is around 92.5 g.[1]





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Caption: Workflow for the synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate.

Conclusion

Tert-Butyl N-(6-hydroxyhexyl)carbamate is a highly valuable bifunctional molecule in chemical synthesis. Its key features—a stable Boc-protected amine and a reactive primary



hydroxyl group—provide synthetic chemists with the flexibility to perform selective, sequential modifications. These attributes have cemented its role as a critical building block and linker in the assembly of complex molecules, particularly in the cutting-edge field of targeted protein degradation, where it facilitates the construction of effective PROTACs for therapeutic applications. The straightforward and high-yielding synthesis further enhances its appeal for both academic research and industrial drug development.

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